Rimuene

Vue d'ensemble

Description

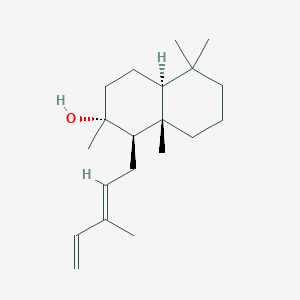

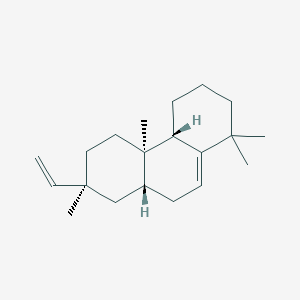

Rimuene is a natural substance . It is a type of hydrocarbon, and its chemical properties suggest two probable structures . The name “Rimuene” seems to be derived from “Ramune”, a Japanese carbonated soft drink .

Synthesis Analysis

The synthesis of Rimuene has been established by conversion of Rimuene and the diene from erythroxydiol-Y, respectively, into the C19 hydrocarbon and its antipode . This has been confirmed by a total synthesis .Molecular Structure Analysis

The molecular structure of Rimuene is represented by the formula C20H32 . It contains 54 bonds in total, including 22 non-H bonds, 2 multiple bonds, 1 rotatable bond, 2 double bonds, 3 six-membered rings, and 2 ten-membered rings .Physical And Chemical Properties Analysis

Rimuene is soluble in alcohol and insoluble in water . Its molecular weight is 272.47504000 . More detailed physical and chemical properties are not available in the search results.Applications De Recherche Scientifique

Chemotypic Variation

Rimuene has been identified in several species within the Epacridaceae and Ericaceae families. Studies reveal substantial variation in rimuene content among different species, such as Richea continentis, Leucopogon amplexicaulis, and Gaultheria appressa. This variation is not linked to habitat characteristics, suggesting the existence of distinct chemotypes of rimuene (Salasoo, 1985).

Chemical Structure and Stereochemistry

The chemical structure and stereochemistry of rimuene have been a subject of research. Through various chemical conversions and synthesis processes, the probable structures of rimuene have been established, contributing to a deeper understanding of its molecular composition (Connolly et al., 1966).

Biosynthesis and Variability in Dacrydium Intermedium

Research on Dacrydium intermedium has identified rimuene as a major diterpene, alongside others like ent-rosadiene and ent-beyerene. Significant tree-to-tree variations in rimuene content suggest genetic control, and theories have been proposed for the biosynthesis of these diterpenes (Perry & Weavers, 1985).

Other Relevant Research

- Rimuene's presence in epicuticular wax hydrocarbons of the Ericaceae family has been confirmed, providing insights into its ecological and biochemical roles (Salasoo, 1988).

- The study of rimuene's formation mechanisms from dolabradiene under specific conditions offers valuable information for understanding its chemical behavior and potential applications (Kitadani et al., 1974).

- Research on the leaf oil of Prumnopitys ladei showed significant amounts of rimuene, indicating its importance in plant biochemistry (Brophy et al., 2006).

Propriétés

IUPAC Name |

(2S,4aR,4bS,10aR)-2-ethenyl-2,4a,8,8-tetramethyl-3,4,4b,5,6,7,10,10a-octahydro-1H-phenanthrene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32/c1-6-19(4)12-13-20(5)15(14-19)9-10-16-17(20)8-7-11-18(16,2)3/h6,10,15,17H,1,7-9,11-14H2,2-5H3/t15-,17-,19+,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAIWMJSLFJWAQP-WSTLGDPDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC2C1=CCC3C2(CCC(C3)(C)C=C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]1(CC[C@]2([C@@H]3CCCC(C3=CC[C@@H]2C1)(C)C)C)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Rimuene | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,2,3,4,7,7-Hexachloro-5-(2,2,3,3-tetrafluorocyclobutyl)bicyclo[2.2.1]hept-2-ene](/img/structure/B157993.png)